MK-8745

描述

MK-8745 是一种选择性的小分子 Aurora A 激酶抑制剂,属于丝氨酸/苏氨酸激酶家族。Aurora A 激酶通过调节染色体分离在细胞分裂中起着至关重要的作用。 This compound 在临床前模型中显示出抑制肿瘤生长的潜力,并对多种人类癌细胞系有效 .

科学研究应用

MK-8745 已被广泛研究用于其在癌症治疗中的潜力。 它在临床前模型中显示出抑制肿瘤生长的功效,并对多种人类癌细胞系有效 。 该化合物以 p53 依赖的方式诱导凋亡细胞死亡,使其成为研究 p53 在癌症中作用的宝贵工具 。 此外,this compound 已被用于研究 Aurora A 激酶抑制的分子机制及其对细胞周期调控的影响 。它的应用扩展到基础和临床研究,提供了对靶向癌症疗法开发的见解。

作用机制

生化分析

Biochemical Properties

MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .

Temporal Effects in Laboratory Settings

Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .

Metabolic Pathways

This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity

准备方法

MK-8745 的合成涉及多个步骤,包括中间体的制备及其后续反应。 This compound 在二甲基亚砜中的溶解度大于 21.6 毫克每毫升 。该化合物通常通过一系列有机反应制备,包括哌嗪环的形成和噻唑基团的引入。工业生产方法可能涉及优化这些合成路线以实现更高的产率和纯度。

化学反应分析

MK-8745 经历各种化学反应,主要涉及其与细胞蛋白的相互作用。 当在 1 微摩尔的浓度下使用时,它在非霍奇金淋巴瘤细胞中诱导 G2/M 期细胞周期停滞 。 该化合物还诱导 p53 阳性和阴性 HCT116 结肠癌细胞发生凋亡和多倍体 。 这些反应中常用的试剂包括二甲基亚砜和乙醇,反应条件通常涉及温和加热和超声处理以增强溶解度 .

相似化合物的比较

属性

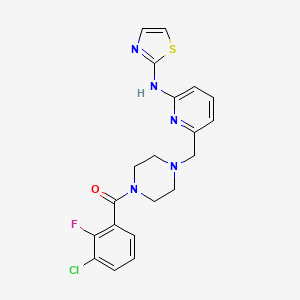

IUPAC Name |

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRFPWKUUNKNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。